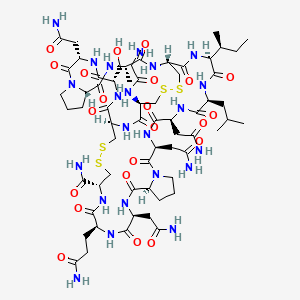
H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, cysteine, serine, asparagine, proline, alanine, isoleucine, leucine, and glutamine, among others. The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. For H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 , the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s three-dimensional structure. This structural stability can influence the peptide’s interaction with molecular targets, such as receptors or enzymes, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine residues.
Gly-Gly: A dipeptide consisting of two glycine residues.
Uniqueness
H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2: is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly influence the peptide’s structure and function, making it distinct from simpler peptides like H-Lys-Lys-Gly-OH and Gly-Gly .
Propiedades
Fórmula molecular |
C63H100N22O22S4 |
|---|---|
Peso molecular |
1645.9 g/mol |
Nombre IUPAC |
(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-12,21,24,45-tetrakis(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-48-(hydroxymethyl)-36-methyl-27-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontane-6-carboxamide |
InChI |
InChI=1S/C63H100N22O22S4/c1-6-27(4)48-61(105)76-30(15-26(2)3)52(96)74-31(16-43(66)88)54(98)77-33(18-45(68)90)62(106)85-14-8-10-41(85)60(104)75-32(17-44(67)89)53(97)73-29(11-12-42(65)87)51(95)80-36(49(70)93)22-108-110-24-38-57(101)79-35(21-86)55(99)78-34(19-46(69)91)63(107)84-13-7-9-40(84)59(103)71-28(5)50(94)81-39(58(102)83-48)25-111-109-23-37(56(100)82-38)72-47(92)20-64/h26-41,48,86H,6-25,64H2,1-5H3,(H2,65,87)(H2,66,88)(H2,67,89)(H2,68,90)(H2,69,91)(H2,70,93)(H,71,103)(H,72,92)(H,73,97)(H,74,96)(H,75,104)(H,76,105)(H,77,98)(H,78,99)(H,79,101)(H,80,95)(H,81,94)(H,82,100)(H,83,102)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-/m0/s1 |
Clave InChI |
RLSOWAOOCJSUPU-JXGPJBFVSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















